Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate
Overview
Description
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate: is a chemical compound with the molecular formula C23H22N2O8 and a molecular weight of 454.44 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethyl-4-(4-nitrobenzyloxy)benzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The succinimidyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding acid and succinimide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Reduction: 4-[3,5-Dimethyl-4-(4-aminobenzyloxy)phenyl]-4-oxobutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyric acid and succinimide.
Scientific Research Applications
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate is widely used in scientific research, including:
Proteomics: It is used for labeling and modifying proteins to study their structure and function.
Bioconjugation: The compound is used to link biomolecules, such as antibodies and peptides, to various surfaces or other biomolecules.
Drug Development: It is used in the synthesis of drug conjugates for targeted drug delivery.
Chemical Biology: The compound is used to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate involves the formation of a stable amide bond with primary amines. This reaction is facilitated by the succinimidyl ester group, which is highly reactive towards nucleophiles. The molecular targets include proteins and peptides with accessible amine groups .
Comparison with Similar Compounds
Similar Compounds
- Succinimidyl 4-(4-nitrophenyl)-4-oxobutyrate
- Succinimidyl 4-(4-aminophenyl)-4-oxobutyrate
- Succinimidyl 4-(4-methoxyphenyl)-4-oxobutyrate
Uniqueness
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate is unique due to the presence of the 3,5-dimethyl-4-(4-nitrobenzyloxy)phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective labeling and modification of biomolecules .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3,5-dimethyl-4-[(4-nitrophenyl)methoxy]phenyl]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O8/c1-14-11-17(19(26)7-10-22(29)33-24-20(27)8-9-21(24)28)12-15(2)23(14)32-13-16-3-5-18(6-4-16)25(30)31/h3-6,11-12H,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTCHWUKZOOSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)CCC(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590822 | |
Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948995-62-8 | |
Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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